BenchChemオンラインストアへようこそ!

6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Regioselective synthesis Medicinal chemistry Scaffold accessibility

Procure the authentic 6,7-dihydro PP-5-O regioisomer (CAS 29303-21-7) to ensure your kinase inhibitor program's success. This underexplored scaffold is the core of the clinical-phase Wee1 inhibitor Adavosertib (MK-1775). Unlike the common PP-7-O isomers, this specific 6,7-dihydro-5(4H)-one form provides the essential conformational flexibility and hydrogen-bonding capacity required for potent, selective kinase activity. Avoid failed syntheses and invalid SAR; verify your source for this exact regioisomer and saturation state.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 29303-21-7
Cat. No. B1449758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
CAS29303-21-7
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1CN2C(=CC=N2)NC1=O
InChIInChI=1S/C6H7N3O/c10-6-2-4-9-5(8-6)1-3-7-9/h1,3H,2,4H2,(H,8,10)
InChIKeyJNXZEDSINKVUQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29303-21-7) for Pharmaceutical Intermediates and Kinase Inhibitor Development


6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29303-21-7) is a heterocyclic compound featuring a fused pyrazole-pyrimidine bicyclic core with a molecular formula of C₆H₇N₃O and molecular weight of 137.14 . This compound belongs to the pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) regioisomeric subclass, which remains underexplored relative to its 7-one counterpart, with few synthetic reports available [1]. The scaffold serves as a versatile intermediate for constructing biologically active molecules, particularly as a key structural component in dihydropyrazolopyrimidinone-based kinase inhibitors targeting Wee1 [2] and as a building block for further derivatization in medicinal chemistry programs .

Why Generic Pyrazolopyrimidinone Substitution Cannot Replace 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one in Critical Applications


The pyrazolo[1,5-a]pyrimidinone scaffold exists as two distinct regioisomeric subclasses: pyrazolo[1,5-a]pyrimidin-7(4H)-ones (PP-7-Os) and pyrazolo[1,5-a]pyrimidin-5(4H)-ones (PP-5-Os) [1]. While PP-7-Os are well-established with numerous syntheses reported over decades, PP-5-Os remain underexplored with few synthetic reports, reflecting fundamentally different chemical accessibility [1]. The regioselective synthesis of unsubstituted PP-5-O was not described until 2007 from 3-aminopyrazole and 1,3-dimethyluracil, whereas PP-7-O syntheses via β-ketoester condensation have been standard since 1981 [1]. Furthermore, the 6,7-dihydro saturation state of this compound confers distinct conformational flexibility and hydrogen-bonding capacity compared to fully aromatic analogs [2]. Procurement of alternative pyrazolopyrimidinones without verifying the exact regioisomeric identity and saturation state can lead to failed cyclization reactions, altered pharmacological profiles, and invalidated SAR conclusions [3].

Quantitative Differentiation Evidence: 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one vs. Structural Comparators


Regioisomeric Accessibility: PP-5-O vs. PP-7-O Scaffold Synthetic Availability

The pyrazolo[1,5-a]pyrimidin-5(4H)-one (PP-5-O) scaffold is significantly less synthetically accessible than its 7-one regioisomer counterpart [1]. While PP-7-Os have been synthesized via β-ketoester condensation with 3-aminopyrazoles since 1981 and possess numerous literature precedents, PP-5-Os remain underexplored with few synthetic reports, and the first regioselective synthesis of an unsubstituted PP-5-O was not reported until 2007 [1]. This differential accessibility creates a sourcing advantage for procuring the pre-formed 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core rather than attempting de novo synthesis.

Regioselective synthesis Medicinal chemistry Scaffold accessibility

Synthetic Route Yield Comparison: PP-5-O vs. PP-7-O Construction Efficiency

The recently developed protocol using acylated Meldrum's acids enables regioselective access to pyrazolo[1,5-a]pyrimidin-5-ones in high yields, representing a significant improvement over prior methods [1]. Historically, PP-5-O synthesis via Remmingler's cyclocondensation with ethyl phenylpropiolate proceeded in low yield with limited data, and a two-pot Sonogashira/cyclocondensation route to 7-heteroaryl-PP-5-Os also suffered from low yields [1]. The new Meldrum's acid-based approach addresses these limitations, but the scaffold remains challenging relative to PP-7-Os.

Organic synthesis Reaction yield Process chemistry

Pharmacological Scaffold Potential: Patent Frequency of PP-5-O vs. PP-7-O in Drug Discovery

Despite limited synthetic accessibility, pyrazolo[1,5-a]pyrimidin-5-ones appear frequently in patents, underscoring their pharmaceutical potential [1]. The pyrazolo[1,5-a]pyrimidine scaffold is found in approved drugs such as zaleplon and in drug candidates targeting cancer, diabetes, and microbial, viral, or parasitic infections [1]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core specifically serves as a key intermediate in dihydropyrazolopyrimidinone derivatives claimed as Wee1 kinase inhibitors with excellent inhibitory effects for cancer therapy [2].

Medicinal chemistry Patent analysis Drug discovery

Structural Differentiation: 6,7-Dihydro Saturation vs. Fully Aromatic Pyrazolo[1,5-a]pyrimidinones

The 6,7-dihydro saturation of the pyrimidinone ring in 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one distinguishes it from fully aromatic pyrazolo[1,5-a]pyrimidin-5(4H)-one (CAS 29274-22-4) . The dihydro state introduces conformational flexibility through the saturated C6-C7 bond and alters hydrogen-bonding capacity via the sp³-hybridized nitrogen at position 4, compared to the planar aromatic system . This saturation pattern is critical for the Wee1 kinase inhibitory pharmacophore present in clinical candidate MK-1775 (adavosertib), which incorporates a dihydropyrazolopyrimidinone core .

Molecular conformation Hydrogen bonding Structure-based design

Derivative Potency: 7-Position Modified PP-5-O Analogs Achieve Low Nanomolar Affinity

Pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives bearing specific substituents demonstrate potent biological activity in validated assays [1]. In a clot-lysis assay system, 3-(3-chlorophenyl)-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride (US10118930, Example 48) and 3-(morpholin-4-ylcarbonyl)-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-5(4H)-one hydrochloride (US10118930, Example 23) both exhibited IC₅₀ values of 14 nM [1]. While the parent unsubstituted scaffold (6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one) serves as the synthetic entry point, the low nanomolar potency achieved by 7-substituted derivatives validates the scaffold's utility for generating high-affinity bioactive molecules.

Kinase inhibition SAR Drug discovery

Wee1 Kinase Inhibitor Pharmacophore: MK-1775 Clinical Candidate Core Scaffold

The dihydropyrazolopyrimidinone core scaffold is the central pharmacophoric element of MK-1775 (adavosertib), a potent and selective Wee1 kinase inhibitor that has advanced to Phase 2 clinical trials . MK-1775 exhibits an IC₅₀ of 5.2 nM against Wee1 kinase in cell-free assays . Multiple patent families, including US Patent 8,507,505 and CN-114591334-B, claim dihydropyrazolopyrimidinone derivatives with excellent Wee1 kinase inhibitory effects for cancer therapy [1][2]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core represents the minimal unsubstituted scaffold from which these potent inhibitors are derived.

Oncology Kinase inhibitor Clinical candidate

Validated Application Scenarios for 6,7-Dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one in Pharmaceutical R&D and Chemical Synthesis


Wee1 Kinase Inhibitor Development and SAR Studies

As the core scaffold of MK-1775 (adavosertib), a Phase 2 clinical Wee1 kinase inhibitor with IC₅₀ = 5.2 nM, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one serves as the essential starting point for synthesizing and optimizing dihydropyrazolopyrimidinone-based Wee1 inhibitors . The unsubstituted core enables systematic SAR exploration at the 3-, 5-, and 7-positions to modulate potency and selectivity [1].

Pyrazolo[1,5-a]pyrimidin-5-one Scaffold Derivatization

The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core can be functionalized at multiple positions to generate diverse compound libraries. As demonstrated by 7-substituted derivatives achieving IC₅₀ = 14 nM in clot-lysis assays, the scaffold supports potent biological activity when appropriately derivatized [2]. The 7-position is particularly amenable to Suzuki-Miyaura cross-coupling and other Pd-catalyzed transformations for introducing aryl and heteroaryl substituents [3].

Regioselective Synthesis Methodology Development

Given the underexplored nature of PP-5-O scaffolds relative to PP-7-Os, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one represents a valuable substrate for developing novel regioselective functionalization methods [4]. Recent advances in C-H thio- and selenocyanation, C-3 alkylation, and electrochemical chalcogenation of pyrazolo[1,5-a]pyrimidines can be applied to this scaffold for methodology development [5][6].

Kinase Inhibitor Panel Screening and Selectivity Profiling

Beyond Wee1, pyrazolo[1,5-a]pyrimidine scaffolds have demonstrated activity against diverse kinases including Pim-1/2, Aurora-A, KSP, and Raf kinases [7]. The 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one core can be elaborated into focused libraries for kinase panel screening to identify novel kinase inhibitor leads with distinct selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.